molecular formula C16H22N6O3 B2685166 7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923415-69-4

7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2685166
CAS No.: 923415-69-4
M. Wt: 346.391
InChI Key: CFGOZJODSAAZOW-UHFFFAOYSA-N
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Description

7-Isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a triazino-purine dione derivative characterized by a fused bicyclic scaffold combining triazine and purine moieties. The molecule features distinct substituents:

  • Isobutyl group at position 7, contributing steric bulk and lipophilicity.
  • Methyl groups at positions 3 and 9, enhancing metabolic stability through reduced oxidative susceptibility.
  • 2-Oxopropyl group at position 1, introducing a ketone functionality that may influence hydrogen-bonding interactions and solubility.

Properties

IUPAC Name

3,9-dimethyl-7-(2-methylpropyl)-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-9(2)6-21-14(24)12-13(19(5)16(21)25)17-15-20(12)7-10(3)18-22(15)8-11(4)23/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGOZJODSAAZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the compound undergoes alkylation with isobutyl and dimethyl groups under basic conditions.

    Triazino Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the triazino ring. This step often requires refluxing in an appropriate solvent like ethanol or methanol.

    Oxopropyl Substitution: Finally, the oxopropyl group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxopropyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted purines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with triazino-purine structures are investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain enzymes involved in metabolic pathways.

Medicine

In medicine, such compounds are explored for their potential therapeutic effects. They may act as antiviral, anticancer, or anti-inflammatory agents, depending on their interaction with biological targets.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound binds to the active site, inhibiting or modulating their activity. The pathways involved often relate to the inhibition of nucleic acid synthesis or interference with signal transduction pathways.

Comparison with Similar Compounds

a. Core Structure Variations

  • The target compound and ’s analog share the triazino-purine dione core, which is distinct from the imidazo-pyridine system in .

b. Substituent Effects

  • Lipophilicity : The 4-chlorophenyl group in ’s compound increases lipophilicity (ClogP ~3.5 estimated) compared to the target compound’s isobutyl group (ClogP ~2.8). This difference could impact membrane permeability and pharmacokinetics .
  • Conversely, the nitro and cyano groups in ’s compound create strong electron-withdrawing effects, possibly stabilizing the molecule against nucleophilic attack .

Biological Activity

The compound 7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a purine derivative with potential biological significance. This article reviews its biological activity based on existing research findings.

Chemical Structure and Properties

The compound belongs to the class of modified purines and features a triazino ring structure that may influence its biological interactions. Its chemical formula is C₁₄H₁₈N₄O₂, which suggests it has multiple functional groups that could participate in various biochemical reactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antitumor agent and its interaction with various enzymes.

Antitumor Activity

Several studies have indicated that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies have shown that compounds similar to this one inhibit the proliferation of human tumor cells such as MCF-7 (breast adenocarcinoma) and K-562 (chronic myelogenous leukemia) with varying degrees of potency. The IC₅₀ values for these activities are critical for assessing their therapeutic potential .

The proposed mechanisms include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Purine derivatives can inhibit CDK activity, which is crucial for cell cycle regulation. Compounds structurally related to this compound have demonstrated IC₅₀ values in the low micromolar range against CDK2/cyclin E complexes .
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, thus contributing to their cytotoxic effects.

Case Studies

A few notable case studies highlight the biological activity of similar compounds:

  • Study on Purine Analogues : A series of purine derivatives were tested for their antiproliferative effects on various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their inhibitory activity against cancer cells .
  • Cytotoxicity Assays : In a comparative study of several purine derivatives, the compound exhibited potent cytotoxicity against K-562 cells with an IC₅₀ value significantly lower than standard chemotherapy agents like roscovitine .

Data Tables

Compound NameCell LineIC₅₀ (µM)Mechanism of Action
7-Isobutyl...MCF-75.0CDK inhibition
7-Isobutyl...K-5623.5Apoptosis induction
RoscovitineK-5628.0CDK inhibition

Q & A

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:
A combination of 1H NMR , 13C NMR , IR spectroscopy , and High-Resolution Mass Spectrometry (HRMS) is essential.

  • 1H/13C NMR identifies proton and carbon environments, resolving substituent positions (e.g., isobutyl, oxopropyl groups) .
  • IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione moieties) .
  • HRMS validates molecular weight with <5 ppm error between calculated and observed values .

Basic: How to design initial synthesis routes for this compound?

Answer:
Adopt a one-pot multi-step strategy with optimized reaction parameters:

  • Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates .
  • Incorporate membrane separation technologies for efficient purification during synthesis .
  • Monitor regioselectivity challenges caused by steric hindrance from isobutyl groups .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-validation : Compare NMR data with analogous compounds (e.g., ’s triazino-purine derivatives) .
  • Purity assessment : Use HPLC to rule out impurities affecting spectral accuracy .
  • Computational modeling : Simulate NMR shifts using DFT calculations to align with experimental data .

Advanced: What statistical methods optimize reaction conditions for higher yields?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, solvent, and catalyst effects .
  • Response Surface Methodology (RSM) : Model nonlinear interactions (e.g., between reaction time and pressure) .
  • Use process control software for real-time adjustments during scale-up .

Basic: What purification challenges arise post-synthesis?

Answer:

  • Steric hindrance from isobutyl groups complicates crystallization. Use gradient column chromatography with polar/non-polar solvent systems .
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) for high-purity crystals .

Advanced: How to integrate computational chemistry into reaction mechanism studies?

Answer:

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to identify rate-limiting steps .
  • Machine learning : Train models on reaction databases to predict byproduct formation .
  • Validate findings with isotopic labeling experiments (e.g., 13C tracing) .

Basic: What functional groups influence bioactivity screening?

Answer:

  • The triazino-purine core enables intercalation with biomolecules (e.g., enzymes) .
  • The 2-oxopropyl group modulates solubility and hydrogen-bonding interactions .
  • Test structure-activity relationships (SAR) via systematic substituent modifications .

Advanced: How to analyze stability under varying environmental conditions?

Answer:

  • Accelerated stability studies : Expose the compound to pH gradients (2–12), UV light, and humidity .
  • Monitor degradation via LC-MS to identify breakdown products .
  • Apply Arrhenius kinetics to predict shelf-life at standard lab conditions .

Basic: What are effective protocols for large-scale synthesis?

Answer:

  • Reactor design : Use continuous-flow systems to enhance heat/mass transfer .
  • Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C) for recyclability and efficiency .
  • In-line analytics : Implement FTIR probes for real-time monitoring of reaction progress .

Advanced: How to manage high-throughput screening data for bioactivity?

Answer:

  • Chemical informatics tools : Use KNIME or Pipeline Pilot for data normalization and clustering .
  • Contradiction analysis : Apply multivariate statistics to distinguish false positives (e.g., p-value adjustments) .
  • Cross-reference with public databases (e.g., PubChem) to validate bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.